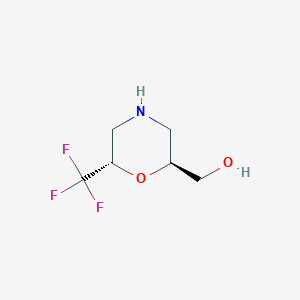
((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol is a chemical compound that features a morpholine ring substituted with a trifluoromethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxymethyl group, potentially using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehydroxymethylated products.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(2S,6S)-6-(Trifluoromethyl)morpholine: Lacks the hydroxymethyl group.
(2S,6S)-6-(Methyl)morpholin-2-yl)methanol: Has a methyl group instead of a trifluoromethyl group.
(2S,6S)-6-(Trifluoromethyl)piperidin-2-yl)methanol: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C6H10F3NO2 |
|---|---|
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
[(2S,6S)-6-(trifluoromethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)5-2-10-1-4(3-11)12-5/h4-5,10-11H,1-3H2/t4-,5-/m0/s1 |
Clave InChI |
ZBHWZKGOGDZROC-WHFBIAKZSA-N |
SMILES isomérico |
C1[C@H](O[C@@H](CN1)C(F)(F)F)CO |
SMILES canónico |
C1C(OC(CN1)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
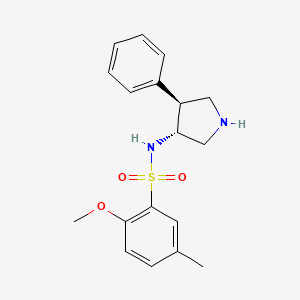
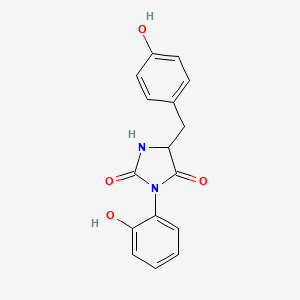
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)

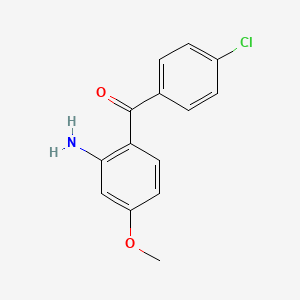
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)
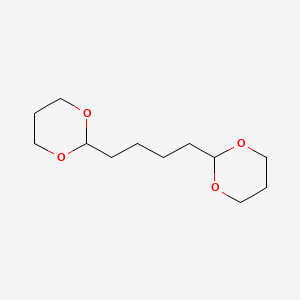
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride](/img/structure/B12946593.png)
![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)

